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Compound of Interest

Compound Name: 1-Bromo-4-chloro-2-ethylbenzene

Cat. No.: B2907294 Get Quote

An In-depth Technical Guide to 4-Bromo-1-chloro-2-
ethylbenzene
Senior Application Scientist Note: This technical guide focuses on the positional isomer 4-

Bromo-1-chloro-2-ethylbenzene (CAS No. 289039-22-1). Following a comprehensive search, it

has been determined that publicly available, reliable scientific data for the specifically

requested "1-Bromo-4-chloro-2-ethylbenzene" is scarce. To ensure scientific integrity and

provide a valuable, data-supported resource, this guide has been structured around its well-

documented and commercially available isomer. The principles of analysis, reactivity, and

application discussed herein provide a strong comparative framework for understanding other

dihaloethylbenzene isomers.

Compound Identification and Structural Elucidation
4-Bromo-1-chloro-2-ethylbenzene is a dihalogenated aromatic hydrocarbon. Its structure,

featuring a benzene ring substituted with bromine, chlorine, and an ethyl group, makes it a

valuable intermediate in organic synthesis. The specific arrangement of these substituents

dictates its unique physicochemical properties and reactivity. Aryl halides are foundational

building blocks in the synthesis of complex molecules, particularly pharmaceuticals and

agrochemicals, because the carbon-halogen bond provides a reactive site for forming new

carbon-carbon or carbon-heteroatom bonds.[1]
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The precise IUPAC name for this compound is 4-bromo-1-chloro-2-ethylbenzene. Its structure

consists of an ethyl group at position 2, a chlorine atom at position 1, and a bromine atom at

position 4 of the benzene ring. This specific substitution pattern is critical for predicting its

spectral data and chemical behavior.

Caption: Molecular Structure of 4-Bromo-1-chloro-2-ethylbenzene.

Physicochemical Properties
The physical state and solubility of a compound are paramount for its application in synthesis,

dictating choices of solvents, reaction conditions, and purification methods. 4-Bromo-1-chloro-

2-ethylbenzene is a clear, colorless liquid at room temperature.[2] Its halogenated and

alkylated nature results in a high boiling point and density greater than water.

This moderate polarity influences its solubility, making it miscible with many organic solvents

but poorly soluble in water.[3] The calculated XLogP3 value of 3.66 indicates a high degree of

lipophilicity, which is a critical parameter in drug design for membrane permeability.[4]

Table 1: Key Physicochemical Data for 4-Bromo-1-chloro-2-ethylbenzene

Property Value Source(s)

CAS Number 289039-22-1 [2][5]

Molecular Formula C₈H₈BrCl [5]

Molecular Weight 219.51 g/mol [4][5]

Appearance Clear colorless liquid [2][4]

Boiling Point 235.1 °C at 760 mmHg [4]

Density 1.459 g/cm³ [4]

Refractive Index 1.5650-1.5690 (@ 20°C) [2]

Flash Point 116.2 °C [4]

| Purity | ≥97-98% (Commercial Grade) |[2][6] |
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Spectroscopic Analysis: A Rationale-Driven
Approach
Spectroscopic data provides the empirical fingerprint of a molecule. Understanding the origin of

these signals is key to confirming structure and assessing purity. While a specific spectrum for

4-Bromo-1-chloro-2-ethylbenzene is not publicly available, its structure allows for a detailed

prediction of its ¹H NMR, ¹³C NMR, and mass spectra.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is dictated by the electronic environment of each hydrogen atom.

Ethyl Group (-CH₂CH₃): The methyl protons (-CH₃) will appear as a triplet due to coupling

with the adjacent two methylene protons. The methylene protons (-CH₂) will appear as a

quartet, being split by the three methyl protons. The electron-withdrawing nature of the

aromatic ring will shift the methylene quartet further downfield compared to the methyl triplet.

Aromatic Protons: There will be three distinct signals in the aromatic region. The proton at

C3 (adjacent to the ethyl and bromo groups) will likely be a doublet. The proton at C5

(between the bromo and chloro groups) will be a doublet of doublets. The proton at C6

(adjacent to the chloro group) will appear as a doublet. The exact chemical shifts are

influenced by the combined inductive and mesomeric effects of the halogen and alkyl

substituents.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals, corresponding to each unique carbon

atom.

Aliphatic Carbons: Two signals will be present in the upfield region for the ethyl group's -CH₂-

and -CH₃ carbons.

Aromatic Carbons: Six signals will appear in the downfield aromatic region. The carbons

directly bonded to the electronegative bromine (C4) and chlorine (C1) atoms will be

significantly shifted downfield. Their precise locations are key identifiers.

Mass Spectrometry
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Electron ionization mass spectrometry (EI-MS) would reveal a characteristic isotopic pattern for

the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%,

⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will

exhibit a cluster of peaks:

[M]⁺: The peak for the C₈H₈⁷⁹Br³⁵Cl ion.

[M+2]⁺: A prominent peak of nearly equal intensity from the C₈H₈⁸¹Br³⁵Cl and C₈H₈⁷⁹Br³⁷Cl

ions.

[M+4]⁺: A smaller peak from the C₈H₈⁸¹Br³⁷Cl ion.

This distinctive isotopic signature is a powerful tool for confirming the presence of both one

bromine and one chlorine atom in the molecule.

Synthesis and Reactivity
4-Bromo-1-chloro-2-ethylbenzene serves as a versatile synthon, primarily due to the differential

reactivity of its C-Br and C-Cl bonds, which allows for selective functionalization.[1]

Plausible Synthetic Pathway
A common and logical approach to synthesizing this molecule involves the electrophilic

substitution of a simpler starting material, such as 1-chloro-2-ethylbenzene.

1-chloro-2-ethylbenzene 4-Bromo-1-chloro-2-ethylbenzene

Br₂, FeBr₃
(Electrophilic Aromatic Substitution)

Click to download full resolution via product page

Caption: Synthetic route to 4-Bromo-1-chloro-2-ethylbenzene.

Experimental Protocol: Electrophilic Bromination
This protocol is a representative method for the regioselective bromination of an activated

benzene ring. The ethyl group is an ortho-, para-director. Since the ortho position to the ethyl

group is sterically hindered by the chlorine, the bromination is directed to the para position.
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Objective: To synthesize 4-Bromo-1-chloro-2-ethylbenzene via electrophilic bromination of 1-

chloro-2-ethylbenzene.

Materials:

1-chloro-2-ethylbenzene

Liquid Bromine (Br₂)

Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings

Dichloromethane (DCM), anhydrous

10% Sodium bisulfite solution

Saturated Sodium bicarbonate solution

Brine (Saturated NaCl solution)

Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr

gas), dissolve 1-chloro-2-ethylbenzene (1.0 eq) in anhydrous DCM.

Catalyst Addition: Add the Lewis acid catalyst, FeBr₃ (0.05 eq), to the solution and stir.

Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1.05 eq) in

DCM via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C.

Causality Note: The slow addition and low temperature are crucial to control the exothermic

reaction and prevent over-bromination.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting

material.
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Quenching: Carefully pour the reaction mixture into a beaker containing an ice-cold 10%

sodium bisulfite solution to quench unreacted bromine. Self-Validation: The disappearance of

the red-brown bromine color indicates a successful quench.

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with saturated sodium bicarbonate solution (to neutralize HBr), water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel to yield pure 4-Bromo-1-chloro-2-ethylbenzene.

Applications in Research and Drug Development
The true value of a chemical intermediate lies in its potential for transformation. 4-Bromo-1-

chloro-2-ethylbenzene is a prime candidate for use in cross-coupling reactions, which are

fundamental to modern drug discovery.[3]

Suzuki and Stille Couplings: The C-Br bond is significantly more reactive than the C-Cl bond

in palladium-catalyzed cross-coupling reactions. This allows for selective reaction at the

bromine position. For instance, a Suzuki coupling with an arylboronic acid can be performed

at the C4 position while leaving the chlorine at C1 intact for subsequent modifications.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond,

introducing amine functionalities that are prevalent in active pharmaceutical ingredients

(APIs).

Intermediate for APIs: Dihaloaromatic compounds are precursors to numerous complex

molecules. For example, the related compound 4-bromo-1-chloro-2-(4-

ethoxybenzyl)benzene is a known intermediate in the synthesis of Dapagliflozin, an SGLT2

inhibitor used to treat type 2 diabetes.[7][8] This highlights the importance of this structural

class in medicinal chemistry.

Safety and Handling
As with any halogenated organic compound, proper safety protocols are mandatory.[9]
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Hazards: 4-Bromo-1-chloro-2-ethylbenzene is classified as causing skin and serious eye

irritation.[5][10] It may also cause respiratory irritation.[5][9]

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid

inhalation of vapors and contact with skin and eyes.[9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.[9]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow it to enter drains or waterways.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physical and chemical properties of 1-Bromo-4-chloro-
2-ethylbenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2907294#physical-and-chemical-properties-of-1-
bromo-4-chloro-2-ethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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